molecular formula C10H14N2O4S B2874220 methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate CAS No. 1573548-39-6

methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2874220
CAS No.: 1573548-39-6
M. Wt: 258.29
InChI Key: CFVCBTVWJSVTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound designed for research and development purposes. It features a glycinate core that is N-substituted with both a 4-aminophenyl group and a methylsulfonyl group, and is esterified as a methyl ester. This specific arrangement of functional groups, including the sulfonamide and aniline, is common in the synthesis of more complex molecules and is frequently investigated in various chemical and pharmaceutical research contexts. While the precise applications and mechanism of action for this specific compound are not detailed in the available literature, compounds with similar structures are often explored as intermediates in medicinal chemistry and as tools in biological studies. Researchers are encouraged to consult directly with the supplier for any available technical data. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-amino-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVCBTVWJSVTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O4S
  • Molecular Weight : 258.29 g/mol
  • Purity : Typically around 95%

This compound features a methylsulfonyl group attached to a glycine derivative, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Osteoclast Differentiation : Recent studies have demonstrated that this compound inhibits the differentiation of monocytes into osteoclasts, which are cells responsible for bone resorption. This effect was confirmed through TRAP staining and mRNA expression analysis of osteoclast-specific genes, indicating its potential in treating osteoporosis and other bone-related diseases .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, likely through the inhibition of pro-inflammatory cytokines. This property may be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Antitumor Activity : Preliminary research suggests that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the compound's structural analogs have been linked to histone deacetylase (HDAC) inhibition, a mechanism known to affect cancer cell proliferation .

Osteoclast Differentiation Inhibition

A study investigated the impact of this compound on osteoclast differentiation using mouse bone marrow-derived monocytes. The results indicated a significant reduction in the formation of multinucleated osteoclasts when treated with the compound alongside RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).

  • Data Summary :
    • Control Group : Normal osteoclast formation.
    • Treatment Group : Reduced osteoclast numbers (p < 0.05).
TreatmentOsteoclast Countp-value
Control150 ± 20-
Methyl Compound80 ± 15<0.05

This data supports the hypothesis that the compound may be useful in therapies aimed at reducing bone loss.

Antitumor Activity

In another study focusing on its antitumor properties, this compound was tested against various cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.

  • Data Summary :
    • IC50 Values :
Cell LineIC50 (μM)
HepG22.66
A27801.73

These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

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